molecular formula C14H15N3O2S B2749129 N-methyl-2-(4-(3-(thiophen-2-yl)ureido)phenyl)acetamide CAS No. 1209872-02-5

N-methyl-2-(4-(3-(thiophen-2-yl)ureido)phenyl)acetamide

Cat. No. B2749129
CAS RN: 1209872-02-5
M. Wt: 289.35
InChI Key: IFSOTCSZZXDUCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which this compound is a part of, has been a topic of interest in recent years . Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives have been studied extensively. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Pharmacological Properties and Potential Applications

  • Non-peptide Cholecystokinin-B (CCKB) Receptor Antagonists : A study explored the pharmacological properties of ureido-acetamide members, including compounds with similar structures to N-methyl-2-(4-(3-(thiophen-2-yl)ureido)phenyl)acetamide. These compounds were identified as potent and selective non-peptide CCKB receptor antagonists, displaying nanomolar affinity for CCKB receptors across various species. Such compounds, including RP 69758 and RP 72540, showed significant selectivity for CCKB versus CCKA receptors and high affinity for gastrin binding sites in the stomach, indicating potential applications in exploring physiological functions of CCKB receptors and gastrin receptor antagonism (Bertrand et al., 1994).

  • Anticancer Activity : Another research focused on 5-methyl-4-phenyl thiazole derivatives, structurally related to this compound, which were synthesized and evaluated for their anticancer activity. Among these, certain compounds exhibited high selectivity and significant anticancer activity against human lung adenocarcinoma cells, indicating the potential of similar structures for anticancer applications (Evren et al., 2019).

  • Chemoselective Acetylation for Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, an intermediate structurally related to the compound of interest, was synthesized using chemoselective monoacetylation for the natural synthesis of antimalarial drugs. This study provides insights into the potential application of similar compounds in the synthesis and development of antimalarial and other therapeutic agents (Magadum & Yadav, 2018).

  • Synthesis of Ureido Sugars : Research on the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, illustrates the chemical versatility and potential utility of compounds like this compound in developing novel biochemical compounds with possible applications in medicinal chemistry and drug development (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Future Directions

The future directions for the study of this compound and similar thiophene-based analogs could involve further exploration of their synthesis methods, chemical reactions, and potential biological effects. This could lead to the development of new drugs and therapies .

properties

IUPAC Name

N-methyl-2-[4-(thiophen-2-ylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-15-12(18)9-10-4-6-11(7-5-10)16-14(19)17-13-3-2-8-20-13/h2-8H,9H2,1H3,(H,15,18)(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSOTCSZZXDUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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